2-(Benzyloxy)-4-chloro-6-methylpyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H11ClN2O |
|---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
4-chloro-6-methyl-2-phenylmethoxypyrimidine |
InChI |
InChI=1S/C12H11ClN2O/c1-9-7-11(13)15-12(14-9)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI Key |
IXMJBHKEIPUVAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)OCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Physicochemical and Spectroscopic Properties
While specific experimental data for 2-(benzyloxy)-4-chloro-6-methylpyrimidine is not widely available in peer-reviewed literature, its properties can be inferred from its constituent parts and data available for closely related analogues.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₂H₁₁ClN₂O |
| Molecular Weight | 234.68 g/mol |
| Physical State | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Spectroscopic analysis is essential for the definitive identification and characterization of this compound.
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methyl protons, the pyrimidine (B1678525) ring proton, the benzylic methylene (B1212753) protons, and the aromatic protons of the benzyl (B1604629) group. |
| ¹³C NMR | Resonances for the methyl carbon, the carbons of the pyrimidine ring (including the carbon bearing the chlorine atom and the carbon attached to the benzyloxy group), the benzylic methylene carbon, and the carbons of the phenyl ring. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyrimidine ring, and C-O stretching of the ether linkage. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom. |
Reactivity Profiles and Mechanistic Investigations of 2 Benzyloxy 4 Chloro 6 Methylpyrimidine
Electrophilic Aromatic Substitution on the Pyrimidine (B1678525) Core
The pyrimidine ring is classified as a π-deficient heterocycle, a characteristic stemming from the presence of two electronegative nitrogen atoms. This inherent electron deficiency significantly deactivates the ring towards electrophilic aromatic substitution (SEAr), rendering such reactions considerably more challenging than on electron-rich aromatic systems like benzene. wikipedia.orgwikipedia.org
While direct electrophilic substitution on 2-(Benzyloxy)-4-chloro-6-methylpyrimidine is not extensively documented, analogous reactions on pyrimidines bearing multiple activating groups have been successful. researchgate.net Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.orgbyjus.com For these reactions to proceed on the deactivated pyrimidine core, potent electrophiles and often harsh reaction conditions are required. youtube.com
Nucleophilic Substitution Patterns at the Pyrimidine Ring Positions
In stark contrast to its resistance to electrophilic attack, the π-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The electron-withdrawing effect of the two ring nitrogens renders the C-2, C-4, and C-6 positions electrophilic and thus prime targets for attack by nucleophiles. wikipedia.orgstackexchange.com
In this compound, the C-4 position is the most activated site for nucleophilic substitution. This is due to the presence of a chlorine atom, which is a good leaving group, and its position being para to one ring nitrogen and ortho to the other. This positioning effectively stabilizes the negative charge in the Meisenheimer complex intermediate formed during the substitution process. stackexchange.comstackexchange.com The C-2 position, bearing the benzyloxy group, is also susceptible to nucleophilic attack, but the benzyloxy group is a less effective leaving group than chloride.
Research on analogous 2,4-disubstituted pyrimidines consistently shows a higher reactivity at the C-4 position. For instance, studies on 2,4-dichloropyrimidine (B19661) reveal that nucleophilic attack occurs preferentially at C-4. mdpi.com This regioselectivity is attributed to the greater LUMO coefficient at the C-4 position compared to the C-2 position, making it the more electrophilic site. stackexchange.com Therefore, when this compound is treated with a nucleophile, the substitution is expected to occur almost exclusively at the C-4 position, displacing the chloride ion. wur.nl
Chemical Transformations Involving the Benzyloxy Moiety
The benzyloxy group (–OCH₂Ph) at the C-2 position is a versatile functional group primarily used as a protecting group for the corresponding hydroxyl functionality. Its most significant chemical transformation is debenzylation, which unmasks the hydroxyl group to form a 2-pyrimidone derivative.
The principal method for cleaving the benzyl (B1604629) ether is catalytic hydrogenation. This reaction, typically carried out using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere, results in the hydrogenolysis of the C-O bond of the benzyl group. This process is generally efficient and proceeds under relatively mild conditions. The addition of a small amount of acid, such as acetic acid, can sometimes facilitate the reaction. nih.gov The products of this reaction are 4-chloro-6-methyl-2(1H)-pyrimidinone and toluene. The stability of the pyrimidone tautomer is a significant driving force for this transformation.
Reactivity of the Chloro Substituent and Its Synthetic Utility
The chloro substituent at the C-4 position is the most reactive site on the this compound molecule for synthetic transformations. Its utility lies in its capacity to function as an excellent leaving group in both nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution: A wide array of nucleophiles can displace the C-4 chloride, providing a powerful tool for introducing diverse functional groups. This includes:
Amination: Reaction with primary or secondary amines to yield 4-aminopyrimidine (B60600) derivatives.
Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides to form 4-alkoxy or 4-aryloxy pyrimidines.
Thiolation: Reaction with thiolates to produce 4-thioether pyrimidines.
These substitutions are fundamental in medicinal chemistry for building libraries of compounds for structure-activity relationship (SAR) studies.
Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond at the C-4 position is a reactive handle for various palladium-catalyzed cross-coupling reactions. These methods are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Notable examples include:
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters to form 4-aryl or 4-heteroaryl pyrimidines. This is a highly utilized method for creating biaryl structures. mdpi.comnih.govresearchgate.net
Stille Coupling: Reaction with organostannanes.
Heck Coupling: Reaction with alkenes.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
Buchwald-Hartwig Amination: A palladium-catalyzed alternative for C-N bond formation with amines.
The efficiency of these couplings has made chloropyrimidines like the title compound valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.govresearchgate.net
Table 1: Representative Synthetic Transformations at the C-4 Chloro Position
| Reaction Type | Reagent | Product Type | Catalyst/Conditions |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | 4-Arylpyrimidine | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |
| Buchwald-Hartwig Amination | R₂NH | 4-Aminopyrimidine | Pd Catalyst, Ligand, Base |
| Sonogashira Coupling | Terminal Alkyne | 4-Alkynylpyrimidine | Pd/Cu Catalyst, Base |
| Nucleophilic Substitution | NaOR | 4-Alkoxypyrimidine | Solvent (e.g., ROH) |
Reactivity of the Methyl Substituent
The methyl group at the C-6 position of the pyrimidine ring, while generally less reactive than the chloro or benzyloxy groups, can participate in specific chemical transformations. The acidity of the methyl protons is increased due to the electron-withdrawing nature of the adjacent pyrimidine ring. This allows the methyl group to undergo condensation reactions under basic conditions. For example, it can react with aromatic aldehydes (like benzaldehyde) in the presence of a strong base to form a styrylpyrimidine derivative via a Claisen-Schmidt-type condensation.
Additionally, the methyl group can be a site for radical halogenation using reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, which would produce a 6-(bromomethyl)pyrimidine. This halogenated intermediate is then a versatile precursor for further nucleophilic substitutions. Oxidation of the methyl group to a carboxylic acid is also possible using strong oxidizing agents, though this may require conditions that could affect other functional groups on the molecule.
Free Radical and Photochemical Reactions of Pyrimidine Systems
Free Radical Reactions: Pyrimidine systems can undergo free radical reactions, particularly radical substitution. The Minisci reaction is a notable example, involving the addition of a nucleophilic carbon-centered radical to an electron-deficient heterocycle. wikipedia.org For pyrimidines, this reaction typically requires protonation of the ring with a strong acid to further enhance its electrophilicity. nih.govacs.org The radical attack is regioselective, favoring the electron-deficient C-2, C-4, or C-6 positions. In this compound, a Minisci-type reaction could potentially lead to alkylation at any of the ring carbons not bearing a hydrogen, though direct C-H functionalization at C-5 would be more typical if that position were unsubstituted. ucla.eduprinceton.edu
Photochemical Reactions: The photochemistry of pyrimidines is diverse and can lead to various transformations, including cycloadditions, rearrangements, and substitutions. rsc.orgresearchgate.netwikipedia.org For chloropyrimidines, UV irradiation can induce the cleavage of the carbon-chlorine bond. rsc.org This cleavage can be either heterolytic or homolytic. Heterolytic cleavage in an aqueous medium often leads to the formation of a hydroxypyrimidine. rsc.org Homolytic cleavage, on the other hand, generates a pyrimidinyl radical. This radical can then participate in subsequent reactions, such as dimerization or reaction with the solvent. rsc.org The presence of other chromophores, like the benzyloxy group, can influence the photochemical pathways by altering the absorption properties and the nature of the excited states involved. wur.nl
Hydrogenation Pathways and Ring Saturation
Catalytic hydrogenation is a powerful tool for modifying substituted pyrimidines, offering several potential reaction pathways for this compound. The outcome of the reaction is highly dependent on the choice of catalyst, solvent, and reaction conditions (temperature, pressure). researchgate.netresearchgate.net
The three main transformations that can occur are:
Hydrogenolysis of the Benzyloxy Group: As discussed in section 3.3, the C-O bond of the benzyl ether is susceptible to cleavage by catalytic hydrogenation (e.g., with Pd/C), yielding a 2-hydroxypyrimidine (B189755) (2-pyrimidone). This is often the most facile of the hydrogenation reactions.
Hydrodehalogenation: The C-Cl bond at the C-4 position can also be reduced, replacing the chlorine atom with a hydrogen atom. This hydrodechlorination is also commonly achieved with catalysts like Pd/C in the presence of a base to neutralize the HCl byproduct. google.com
Ring Saturation: Under more forcing conditions, such as using catalysts like platinum oxide (PtO₂) or rhodium on alumina (B75360) (Rh/Al₂O₃) and higher hydrogen pressures, the aromatic pyrimidine ring itself can be reduced. wikipedia.orgresearchgate.net This would lead to the formation of a saturated tetrahydropyrimidine (B8763341) derivative.
The selectivity of these processes is a key consideration. Often, debenzylation and dehalogenation occur under milder conditions than ring saturation. It is possible to selectively perform one transformation over the others by carefully tuning the reaction parameters. For instance, transfer hydrogenation methods may offer different selectivities compared to catalytic hydrogenation with H₂ gas. In some cases, hydrogenation can be interrupted, allowing for the isolation of partially reduced intermediates. nih.gov
Table 2: Potential Products from Hydrogenation of this compound
| Reaction Type | Typical Conditions | Primary Product |
|---|---|---|
| Debenzylation | H₂, Pd/C, RT | 4-chloro-6-methylpyrimidin-2(1H)-one |
| Dechlorination | H₂, Pd/C, Base | 2-(Benzyloxy)-6-methylpyrimidine |
| Ring Saturation | H₂, PtO₂, High Pressure | Substituted Tetrahydropyrimidine |
| Full Reduction | H₂, Harsh Conditions | 6-methyltetrahydropyrimidin-2(1H)-one |
Investigated Reaction Mechanisms for Pyrimidine Derivatives
The reactivity of the pyrimidine ring, particularly in derivatives like this compound, is fundamentally influenced by the electron-deficient nature of the diazine core. The two nitrogen atoms exert a strong electron-withdrawing effect, which significantly activates the ring towards certain types of reactions, most notably nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. The substitution pattern on the ring further dictates the regioselectivity and rate of these transformations.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
Nucleophilic aromatic substitution is a primary reaction pathway for halopyrimidines. wikipedia.org This reaction proceeds via a two-step addition-elimination mechanism, which is distinct from SN1 and SN2 reactions that occur at sp3-hybridized carbon centers. wikipedia.orgyoutube.com The pyrimidine ring's inherent electron deficiency facilitates the initial attack by a nucleophile, a step that is typically rate-determining.
The general mechanism involves:
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom at the C4 position). This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgchemrxiv.org The electron-withdrawing nitrogen atoms of the pyrimidine ring are crucial for stabilizing the negative charge of this intermediate. wikipedia.org
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (chloride ion), resulting in the substituted product.
For 2,4-disubstituted pyrimidines, the regioselectivity of nucleophilic attack is a key consideration. The C4 position is generally more susceptible to nucleophilic attack than the C2 position. stackexchange.com This preference can be attributed to the higher LUMO coefficient at C4 and the greater stabilization of the Meisenheimer intermediate formed upon attack at this position. stackexchange.com For instance, the synthesis of various 2,4-disubstituted pyrimidines from 2,4-dichloropyrimidine demonstrates the preferential initial substitution at the C4 position. nih.gov
However, the nature of the substituents already present on the ring can significantly influence this selectivity. In some cases, such as with 2-MeSO2-4-chloropyrimidine, reactions with certain nucleophiles like alkoxides and formamide (B127407) anions occur selectively at the C2 position, a phenomenon directed by hydrogen bonding interactions. wuxiapptec.com
The table below summarizes findings from studies on SNAr reactions with various chloropyrimidine derivatives.
| Reactant | Nucleophile/Reagents | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2,4-Dichloropyrimidine | N-benzylamine, DIPEA | EtOH | 75–85 °C, 3 h | N-Benzyl-2-chloropyrimidin-4-amine | 60–75 | nih.gov |
| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Aniline, NaHCO₃ | Acetonitrile (B52724) | RT, 48 h | 6-Chloro-N-phenyl-2-(methylsulfonyl)pyrimidin-4-amine | 95 | researchgate.net |
| 4,6-Dichloro-2-(methylthio)pyrimidine (B19916) | EtONa | EtOH | ~20 °C, 2 h | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015) | 89 | mdpi.com |
| 6-Alkoxy-4-chloro-5-nitropyrimidine | Benzylamine | DCM | Mild Conditions | N,N'-Dibenzyl-5-nitropyrimidine-4,6-diamine | Not specified | chemrxiv.org |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and synthesizing biaryl compounds from halopyrimidines. nih.govmdpi.com The pyrimidine ring is a highly reactive substrate for these transformations due to its electron-deficient character. mdpi.com
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with three key steps: mdpi.com
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Cl) of the pyrimidine derivative. This forms a Pd(II) complex.
Transmetalation: The organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide. This step requires the presence of a base to activate the boronic acid.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
In polysubstituted pyrimidines, such as 2,4-dichloropyrimidine, these coupling reactions can be performed regioselectively. The C4 position is typically more reactive towards oxidative addition than the C2 position, allowing for selective functionalization. mdpi.com This selectivity is exploited in the synthesis of various 4-arylpyrimidines.
The table below presents examples of cross-coupling reactions investigated for chloropyrimidine derivatives.
| Reactant | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Resin-supported chloropyrimidines | Arylboronic acids | Pd₂(dba)₃ / P(t-Bu)₃ | KF (spray-dried) | THF | 50 °C, Overnight | Moderate | nih.gov |
| 2-Chloropyrimidine | In situ prepared arylzinc halides | Cobalt halide | - | Not specified | Mild conditions | Satisfactory to high | nih.gov |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Microwave, 150 °C, 15 min | 98 (for 2-chloro-4-phenylpyrimidine) | mdpi.com |
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While numerous studies detail the synthesis and characterization of various pyrimidine derivatives, and spectroscopic data for compounds with similar structural motifs—such as benzyloxy, chloro, and methyl-substituted pyrimidines—are available, the complete analytical dataset for the exact molecule of "this compound" remains unpublished or inaccessible through the conducted searches.
The structured outline provided for an in-depth article on this compound, focusing on advanced spectroscopic and analytical characterization, cannot be fulfilled without the foundational experimental data. The creation of scientifically accurate and detailed content for each specified subsection requires access to published research that explicitly reports the ¹H NMR, ¹³C NMR, IR, HRMS, and ESI-MS analyses of "this compound."
Therefore, the generation of the requested article is not possible at this time due to the absence of the necessary scientific data. Further experimental research and publication of the findings for this specific compound would be required to provide the detailed analysis requested.
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This method provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a sample. The experimentally determined percentages are then compared with the calculated theoretical values based on the compound's molecular formula to confirm its stoichiometry. For a novel compound like this compound, this analysis would be a critical step in verifying its successful synthesis and purity.
A hypothetical data table for the elemental analysis of this compound (Molecular Formula: C₁₂H₁₁ClN₂O) would look like this:
| Element | Theoretical % | Experimental % |
| Carbon (C) | 61.94 | - |
| Hydrogen (H) | 4.76 | - |
| Nitrogen (N) | 12.04 | - |
| Chlorine (Cl) | 15.24 | - |
| Oxygen (O) | 6.88 | - |
| No experimental data is available in published literature. |
X-Ray Crystallography for Solid-State Structure Determination
A representative table for crystallographic data would include the following parameters:
| Parameter | Value |
| Crystal system | - |
| Space group | - |
| a (Å) | - |
| b (Å) | - |
| c (Å) | - |
| α (°) | - |
| β (°) | - |
| γ (°) | - |
| Volume (ų) | - |
| Z | - |
| Density (calculated) (g/cm³) | - |
| No experimental data is available in published literature. |
Chromatographic Methods for Purity Assessment and Characterization (e.g., UPLC)
Chromatographic techniques, such as Ultra-Performance Liquid Chromatography (UPLC), are essential for assessing the purity of a chemical compound and for its characterization. UPLC offers high resolution and sensitivity for separating components of a mixture. In the context of this compound, a UPLC method would be developed to separate the target compound from any starting materials, byproducts, or impurities. The retention time and peak purity would be key parameters for its characterization.
A typical UPLC method summary would be presented as follows:
| Parameter | Description |
| Column | - |
| Mobile Phase | - |
| Flow Rate | - |
| Injection Volume | - |
| Detection Wavelength | - |
| Retention Time | - |
| No experimental data is available in published literature. |
Applications in Chemical Synthesis
Role as an Intermediate in Medicinal Chemistry
The structural motif of a substituted pyrimidine (B1678525) is central to the design of numerous therapeutic agents. While specific, direct applications of 2-(benzyloxy)-4-chloro-6-methylpyrimidine in marketed drugs are not readily documented, its role as a key intermediate in the synthesis of biologically active compounds is evident from the broader scientific and patent literature. For example, related 5-substituted 2,4-diamino-6-(benzyloxy)pyrimidines have been investigated for their ability to inactivate the human DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT), highlighting the potential of this class of compounds in cancer chemotherapy. nih.gov
The versatility of this compound allows for the systematic modification at the 4-position, enabling the generation of libraries of compounds for high-throughput screening in drug discovery programs. The subsequent debenzylation at the 2-position can provide further structural diversity and access to compounds with different biological profiles.
Utility in the Synthesis of Other Heterocyclic Systems
Beyond its direct use in constructing substituted pyrimidines, this compound can also serve as a precursor for the synthesis of more complex fused heterocyclic systems. The reactive sites on the molecule can be manipulated to participate in cyclization reactions, leading to the formation of bicyclic and polycyclic structures that are of interest in materials science and medicinal chemistry.
Direct Synthetic Routes to this compound
The direct synthesis of this compound can be strategically designed from readily available precursors, primarily involving nucleophilic substitution reactions.
Strategic Precursor Selection and Reaction Sequences (e.g., from 4-chloro-6-methyl-2-(methylthio)pyrimidine)
A plausible and efficient route to this compound involves a two-step sequence starting from 4,6-dihydroxy-2-methylpyrimidine (B75791). This common starting material can be converted to 4,6-dichloro-2-methylpyrimidine (B42779), which then serves as a key intermediate.
A highly analogous reaction has been reported for a similar substrate, 4,6-dichloro-2-(methylthio)pyrimidine (B19916), which smoothly undergoes nucleophilic displacement of the chloro groups with benzyloxide. This suggests that a similar strategy can be employed for the synthesis of the target molecule. The synthesis of 4,6-dichloro-2-methylpyrimidine can be achieved by treating 4,6-dihydroxy-2-methylpyrimidine with a chlorinating agent like phosphorus oxychloride (POCl3).
The subsequent step involves the selective substitution of one of the chloro groups with a benzyloxy group. The reactivity of the chloro groups at the C2 and C4/C6 positions in dichloropyrimidines can differ. Generally, the chlorine at the C4 (and C6) position is more susceptible to nucleophilic attack than the one at the C2 position. However, the presence of a methyl group at C6 can influence the regioselectivity. In the case of 2,4-dichloro-6-methylpyrimidine, the reaction with sodium benzyloxide would likely lead to the preferential substitution at the C2 position due to steric hindrance from the methyl group at the C6 position, directing the nucleophile to the less hindered C2 position.
Alternatively, starting from 4-chloro-6-methyl-2-(methylthio)pyrimidine, the methylthio group can be oxidized to a more reactive methylsulfonyl group, which can then be displaced by sodium benzyloxide. However, a more direct approach would be the displacement of the chloro group. The reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol (B145695) proceeds exclusively at the C4/C6 position to yield 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015) in high yield (89%). mdpi.com This provides strong evidence that a similar reaction with sodium benzyloxide would selectively occur at the C4 position of a 2-substituted-4,6-dichloropyrimidine. Therefore, starting from 2,4-dichloro-6-methylpyrimidine, a controlled reaction with one equivalent of sodium benzyloxide is expected to yield this compound.
Methodological Enhancements and Yield Optimization
Optimizing the yield and purity of this compound involves careful control of reaction conditions to favor the desired monosubstitution product and minimize the formation of the disubstituted byproduct, 2,4-bis(benzyloxy)-6-methylpyrimidine. Key parameters for optimization in nucleophilic aromatic substitution (SNAr) reactions on chloropyrimidines include:
Stoichiometry: Using a slight excess of the limiting reagent, in this case, 2,4-dichloro-6-methylpyrimidine, can help to ensure complete consumption of the more valuable sodium benzyloxide and reduce the formation of the disubstituted product.
Temperature: Lowering the reaction temperature can increase the selectivity for monosubstitution. SNAr reactions are often exothermic, and lower temperatures can help to control the reaction rate and prevent over-reaction.
Solvent: The choice of solvent is crucial. Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) can facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex). The synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine was successfully carried out in ethanol at room temperature, suggesting that alcohols can also be suitable solvents. mdpi.com
Base: The strength and nature of the base used to generate the benzyloxide nucleophile can influence the reaction rate and selectivity. Strong, non-nucleophilic bases are generally preferred.
Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to stop the reaction once the desired product is formed in maximum yield, thereby preventing the formation of byproducts.
Advanced Synthetic Transformations for Substituted Pyrimidines
Beyond direct synthesis, advanced methodologies offer powerful tools for the diversification of the pyrimidine core, enabling the introduction of a wide range of functional groups.
Multi-Component Reaction Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, have emerged as a highly efficient strategy for the synthesis of complex molecules, including substituted pyrimidines. researchgate.netmdpi.comnih.govbeilstein-journals.orgnih.gov These reactions offer advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.
A base-mediated, one-pot, three-component reaction of amidine hydrochlorides, aldehydes, and β-dicarbonyl compounds provides a direct route to 2,4,6-trisubstituted pyrimidines. researchgate.net By selecting the appropriate starting materials, this methodology could be adapted to synthesize analogs of this compound. For instance, using a benzaldehyde (B42025) derivative, a suitable amidine, and a β-dicarbonyl compound could lead to the desired substitution pattern.
The general applicability of MCRs in generating diverse pyrimidine libraries makes them a valuable tool for drug discovery and materials science. mdpi.comnih.govbeilstein-journals.org
Nucleophilic Aromatic Substitution (SNAr) in Pyrimidine Functionalization
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient heterocyclic systems like pyrimidines. mdpi.comresearchgate.netresearchgate.netwuxiapptec.comwuxiapptec.comwuxiapptec.comnih.govstackexchange.comchemrxiv.orgrsc.orglibretexts.orgnih.gov The presence of the electronegative nitrogen atoms in the pyrimidine ring facilitates the attack of nucleophiles on the carbon atoms, especially those bearing a good leaving group like a halogen.
The regioselectivity of SNAr on di- and trichloropyrimidines is a critical aspect. In 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. wuxiapptec.comstackexchange.com This is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position. However, the presence of other substituents on the ring can significantly influence this selectivity. For example, an electron-donating group at the C6 position can direct the nucleophilic attack to the C2 position. wuxiapptec.com
In the context of this compound, the remaining chloro group at the C4 position is activated for further SNAr reactions. This allows for the introduction of a wide variety of nucleophiles, such as amines, thiols, and alkoxides, to generate a library of 2,4,6-trisubstituted pyrimidine analogs. The reaction conditions for these substitutions, including solvent, temperature, and the nature of the nucleophile, can be fine-tuned to achieve the desired products in high yields. mdpi.comresearchgate.netwuxiapptec.com
Below is an interactive data table summarizing the regioselectivity of SNAr reactions on various dichloropyrimidine substrates.
| Substrate | Nucleophile | Position of Substitution | Reference |
| 2,4-Dichloropyrimidine (B19661) | Amines | C4 | wuxiapptec.com |
| 2,4-Dichloropyrimidine | Alkoxides | C4 | stackexchange.com |
| 2,4-Dichloro-6-methoxypyrimidine | Amines | C2 | wuxiapptec.com |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Amines/Alkoxides | C4/C6 | mdpi.comresearchgate.net |
| 2-MeSO2-4-chloropyrimidine | Alkoxides | C2 | wuxiapptec.comwuxiapptec.com |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are widely applied to the functionalization of heterocyclic compounds, including pyrimidines. The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgnih.govrsc.orgelsevierpure.com
The chloro group in this compound can serve as a handle for Sonogashira coupling reactions. By reacting it with various terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst, a diverse range of 4-alkynyl-2-(benzyloxy)-6-methylpyrimidines can be synthesized.
The typical conditions for a Sonogashira coupling involve a palladium catalyst such as Pd(PPh3)4 or PdCl2(PPh3)2, a copper(I) salt like CuI, a base (usually an amine like triethylamine (B128534) or diisopropylamine), and a suitable solvent such as THF or DMF. wikipedia.orgorganic-chemistry.org The reaction is generally carried out under mild conditions and tolerates a wide variety of functional groups.
The efficiency and regioselectivity of Sonogashira couplings on polyhalogenated pyrimidines can be controlled by the choice of catalyst and reaction conditions. elsevierpure.com This allows for the selective functionalization of specific positions on the pyrimidine ring, further expanding the synthetic utility of this methodology.
The following table provides a summary of typical conditions for Sonogashira coupling reactions.
| Component | Example |
| Aryl/Vinyl Halide | This compound |
| Terminal Alkyne | Phenylacetylene, Propyne, etc. |
| Palladium Catalyst | Pd(PPh3)4, PdCl2(PPh3)2 |
| Copper(I) Co-catalyst | CuI |
| Base | Triethylamine, Diisopropylamine |
| Solvent | THF, DMF |
De Novo Heterocycle Synthesis and Strategic Diversification
De novo synthesis refers to the construction of a heterocyclic ring from simpler, acyclic fragments. nsf.gov This approach is a classic and powerful method for creating a wide variety of substituted pyrimidines. The fundamental strategy typically involves the condensation of a three-carbon unit with a reagent that provides the remaining nitrogen atoms of the pyrimidine ring.
A cornerstone of de novo pyrimidine synthesis is the reaction involving 1,3-dicarbonyl compounds or their synthetic equivalents. nih.govresearchgate.net These substrates can be cyclized with various amidines, ureas, or guanidines to form the pyrimidine core. For instance, reacting a 1,3-dicarbonyl with guanidine (B92328) under basic conditions can yield a 2-aminopyrimidine. nih.gov This method is highly valuable for producing foundational pyrimidine building blocks that can be further elaborated into more complex targets.
Strategic diversification is crucial in drug discovery for rapidly generating analogs for SAR studies. nih.govresearchgate.net While de novo synthesis is excellent for creating initial building blocks, it can be less suitable for late-stage modifications of complex molecules because the required precursors might not be stable through multiple synthetic steps. researchgate.net However, innovative strategies have emerged that leverage the principles of de novo synthesis for diversification. One such approach involves transforming a pre-existing pyrimidine into a surrogate of a 1,3-dicarbonyl, which can then be used in subsequent cyclization reactions. nsf.gov This allows for the diversification of the pyrimidine scaffold even in advanced-stage molecules, effectively merging the concepts of de novo synthesis and late-stage functionalization.
Deconstruction-Reconstruction Strategies for Pyrimidine Ring Transformations
A sophisticated strategy for the diversification of pyrimidine-containing compounds involves a deconstruction-reconstruction sequence. This approach allows for the transformation of a pyrimidine ring into a variety of other nitrogen-containing heterocycles or a re-functionalized pyrimidine. nih.govnsf.govrepec.orgnih.gov This method is particularly useful for late-stage SAR studies where modifying the core scaffold of a complex molecule is desired. nih.gov
The process begins with the "deconstruction" of the pyrimidine ring. This is typically achieved by activating the pyrimidine, for example, by converting it into an N-arylpyrimidinium salt. This activation facilitates a ring-opening reaction, cleaving the pyrimidine into a three-carbon iminoenamine building block. nih.govnsf.govnih.govresearchgate.net This iminoenamine serves as a versatile intermediate, acting as a surrogate for a 1,3-dicarbonyl compound. nsf.gov
The "reconstruction" phase involves reacting the in situ-generated iminoenamine with various reagents to form new heterocyclic rings. nih.gov
Reconstructing Pyrimidines : By reacting the iminoenamine intermediate with amidines, guanidine, urea, or thiourea, a new pyrimidine ring can be formed with different substituents at the 2-position. For example, cyclization with guanidine yields a 2-aminopyrimidine, while using trifluoroacetamidine (B1306029) can install a CF3 group. nih.govnsf.gov
Scaffold Hopping to Other Heterocycles : The strategy also enables "scaffold hopping," where the pyrimidine core is transformed into a different heterocycle. Reacting the iminoenamine with hydroxylamine (B1172632) can produce 1,2-oxazoles, while using N-phenylhydrazine can lead to the formation of pyrazoles. nih.gov
This deconstruction-reconstruction pathway provides a powerful tool for generating structural diversity that would be challenging to achieve through traditional methods, allowing chemists to explore a wider chemical space during lead optimization. nih.govnih.gov
Table 1: Examples of Heterocycle Reconstruction from a Pyrimidine Core
| Initial Scaffold | Key Intermediate | Recyclization Reagent | Final Product Scaffold | Reference |
|---|---|---|---|---|
| Pyrimidine | Iminoenamine | Guanidine | 2-Aminopyrimidine | nih.gov |
| Pyrimidine | Iminoenamine | Urea | Pyrimidinone | nih.gov |
| Pyrimidine | Iminoenamine | Thiourea | Thiopyrimidine | nih.gov |
| Pyrimidine | Iminoenamine | Hydroxylamine | 1,2-Oxazole | nih.gov |
| Pyrimidine | Iminoenamine | N-Phenylhydrazine | Pyrazole | nih.gov |
Continuous Flow Synthesis Protocols
Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing. springernature.combeilstein-journals.org These advantages include enhanced heat and mass transfer, improved safety profiles for handling hazardous reagents or exothermic reactions, and greater potential for automation and scalability. beilstein-journals.org Although specific protocols for this compound are not detailed in the provided sources, the principles of flow synthesis are broadly applicable to the preparation of pyrimidines and related heterocycles.
A typical continuous flow setup consists of pumps that deliver reagent solutions through tubing into a reactor coil or microreactor where the reaction occurs. springernature.com The temperature, pressure, and residence time (the time reagents spend in the reactor) can be precisely controlled to optimize reaction conditions. nih.gov This level of control can lead to higher yields and purities compared to batch methods. nih.gov
The synthesis of heterocyclic compounds, including intermediates for active pharmaceutical ingredients, has been successfully demonstrated using flow systems. nih.govnih.gov For example, multi-step sequences can be "telescoped," where the output from one reactor flows directly into the next for a subsequent transformation, minimizing manual handling and purification steps. nih.gov Inline purification techniques, such as liquid-liquid extraction or crystallization, can be integrated into the flow path to isolate the desired product continuously. beilstein-journals.org Given the multi-step nature of many pyrimidine syntheses, a continuous flow approach could offer a more efficient, safer, and scalable manufacturing process. nih.gov
Reactivity of Pyrimidine N-Oxides in Synthetic Pathways
The formation of pyrimidine N-oxides is a key strategy for modifying the reactivity of the pyrimidine ring and enabling synthetic transformations that are otherwise difficult to achieve. rsc.org The N-oxide group, which can be introduced using various oxidizing agents like hydrogen peroxide with trifluoroacetic anhydride (B1165640), alters the electronic properties of the heterocycle. rsc.orgresearchgate.net This functional group can act as an oxygen source, delocalize electron density within the ring, and influence the regioselectivity of subsequent reactions. rsc.org
The reactivity of pyrimidine N-oxides is exploited in several synthetic pathways:
Boekelheide Rearrangement : This reaction is a classic transformation of heteroaromatic N-oxides. In a case study involving a model pyrimidine N-oxide, treatment with acetic anhydride promoted a rearrangement to yield a 4-acetoxymethyl-substituted pyrimidine derivative. researchgate.net This provides a method for introducing a functionalized methyl group onto the pyrimidine ring.
Synthesis of Fused Heterocycles : Pyrimidine N-oxides can serve as precursors for more complex fused-ring systems. For example, methods have been developed to prepare furo[3,2-d]pyrimidines from appropriately substituted pyrimidine N-oxide derivatives. researchgate.net
Activation for Nucleophilic Substitution : The N-oxide functionality can activate the pyrimidine ring towards nucleophilic attack, facilitating the introduction of various substituents.
The photochemical behavior of pyrimidine N-oxides also presents unique synthetic opportunities. Upon irradiation, they can form transient oxaziridine (B8769555) intermediates, which can then rearrange to provide isomerized products, although these intermediates are typically too unstable to be isolated. wur.nl The specific reaction pathway (e.g., deoxygenation vs. rearrangement) can depend on the excited state (singlet or triplet) involved. wur.nl This rich reactivity makes pyrimidine N-oxides versatile intermediates in the synthesis of diverse and highly functionalized pyrimidine analogs.
Synthetic Utility and Future Directions in Pyrimidine Chemistry
2-(Benzyloxy)-4-chloro-6-methylpyrimidine as a Versatile Synthetic Intermediate
This compound is a key heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide array of more complex molecules. Its utility stems from the differential reactivity of its substituents on the pyrimidine (B1678525) core. The chloro group at the 4-position is a prime site for nucleophilic aromatic substitution (SNAr), while the benzyloxy group at the 2-position can be manipulated under different conditions, and the methyl group at the 6-position offers a site for further functionalization or can influence the reactivity of the ring.
A plausible synthetic route to this compound begins with the condensation of acetamidine (B91507) hydrochloride and diethyl malonate. chemicalbook.com This reaction, typically carried out in the presence of a base such as sodium methoxide (B1231860) in methanol, yields 4,6-dihydroxy-2-methylpyrimidine (B75791). google.com Subsequent chlorination of the dihydroxy pyrimidine is achieved using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which converts the hydroxyl groups to chloro groups, affording 4,6-dichloro-2-methylpyrimidine (B42779). google.comchemicalbook.com
The final step to obtain the target compound involves a regioselective nucleophilic substitution of one of the chloro groups with a benzyloxy group. By carefully controlling the reaction conditions, such as temperature and the amount of sodium benzyloxide, it is possible to selectively replace the chloro group at the 2- or 4/6- position. For instance, treatment of a dichloropyrimidine with sodium ethoxide in ethanol (B145695) at room temperature has been shown to result in the selective substitution of one chloro group. mdpi.com A similar regioselective approach can be envisioned for the introduction of the benzyloxy group to yield this compound.
The reactivity of the remaining chloro group at the 4-position makes this compound a valuable building block. This chloro substituent can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, allowing for the introduction of diverse functional groups. researchgate.net Furthermore, the chloro group can participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or heteroaryl boronic acids. mdpi.comsemanticscholar.org This versatility allows for the construction of a library of substituted pyrimidines from a single, readily accessible intermediate.
Pyrimidine Derivatives as Building Blocks in Complex Organic Synthesis
Pyrimidine derivatives, exemplified by structures like this compound, are fundamental building blocks in the assembly of complex organic molecules, particularly those with significant biological and pharmaceutical relevance. nih.gov The pyrimidine nucleus is a common scaffold in numerous natural products and designed therapeutic agents.
The strategic incorporation of functional groups onto the pyrimidine ring, as seen in this compound, provides multiple handles for elaboration. The chloro group is a key reactive site, enabling the connection of the pyrimidine core to other molecular fragments through nucleophilic substitution or cross-coupling reactions. For example, the Suzuki-Miyaura coupling of chloropyrimidines with various boronic acids is a powerful method for constructing biaryl and heteroaryl structures, which are prevalent motifs in medicinal chemistry. mdpi.comresearchgate.net
In the synthesis of complex natural products and their analogs, pyrimidine moieties often serve as a central organizing element. The synthesis of such molecules may involve the initial construction of a polysubstituted pyrimidine, followed by a series of transformations to build up the surrounding molecular architecture. The stability of the pyrimidine ring under a variety of reaction conditions makes it a robust scaffold for multi-step synthetic sequences.
Strategies for Scaffold Diversification and Advanced Functionalization
The chemical scaffold provided by this compound is amenable to a wide range of diversification strategies, allowing for the generation of a large number of analogs for biological screening and materials science applications. These strategies primarily focus on the selective modification of the functional groups attached to the pyrimidine core.
Table 1: Potential Reactions for Scaffold Diversification
| Reaction Type | Reagents and Conditions | Expected Product |
| Nucleophilic Aromatic Substitution | Amines, thiols, alkoxides | 4-substituted-2-(benzyloxy)-6-methylpyrimidines |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | 4-Aryl/heteroaryl-2-(benzyloxy)-6-methylpyrimidines |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | N-substituted-4-amino-2-(benzyloxy)-6-methylpyrimidines |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | 4-Alkynyl-2-(benzyloxy)-6-methylpyrimidines |
| Debenzylation | Hydrogenolysis (H₂, Pd/C) | 4-Chloro-6-methylpyrimidin-2-ol |
Advanced functionalization can also involve modification of the methyl group at the 6-position. For instance, the methyl group can potentially be halogenated or oxidized to introduce further reactive handles. Furthermore, the pyrimidine ring itself can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing chloro and benzyloxy groups would influence the regioselectivity of such transformations.
Future Prospects in Methodological Advancements for Pyrimidine Synthesis
The field of pyrimidine synthesis is continuously evolving, with ongoing research focused on the development of more efficient, sustainable, and versatile synthetic methodologies. Future advancements are likely to impact the synthesis and application of compounds like this compound in several key areas.
One area of active research is the development of novel catalytic systems for the functionalization of the pyrimidine ring. This includes the discovery of more active and selective catalysts for cross-coupling reactions, enabling the formation of challenging carbon-carbon and carbon-heteroatom bonds under milder conditions. Additionally, the development of C-H activation methodologies specific to the pyrimidine core would provide a more direct and atom-economical approach to scaffold diversification, bypassing the need for pre-functionalized starting materials.
Another promising direction is the use of flow chemistry for the synthesis of pyrimidine derivatives. Flow reactors offer several advantages over traditional batch processes, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in batch. The multi-step synthesis of complex pyrimidines could be streamlined and automated using integrated flow systems.
Furthermore, the application of computational chemistry and machine learning is expected to accelerate the discovery of new pyrimidine-based molecules with desired properties. These tools can be used to predict the reactivity of pyrimidine intermediates, design optimized synthetic routes, and screen virtual libraries of compounds for potential biological activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Benzyloxy)-4-chloro-6-methylpyrimidine, and how can reaction conditions be optimized for academic-scale production?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrimidine core. A common approach includes:
Core Formation : Starting with 4,6-dimethylpyrimidin-2-ol, introduce chlorine at the 4-position using POCl₃ or PCl₅ under reflux conditions .
Benzyloxy Introduction : React the chlorinated intermediate with benzyl bromide or benzyl alcohol in the presence of a base (e.g., NaH or K₂CO₃) to install the benzyloxy group at the 2-position .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
- Optimization : Control temperature (60–80°C for benzylation), stoichiometry (1.2–1.5 eq. benzylating agent), and solvent polarity (DMF or THF) to minimize side products like over-alkylation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals for the benzyloxy group (δ 4.8–5.2 ppm for OCH₂Ph), chlorine (deshielding at C4), and methyl groups (δ 2.4–2.6 ppm) .
- IR Spectroscopy : Confirm C-Cl (650–750 cm⁻¹) and C-O (1250–1300 cm⁻¹) stretches .
- X-ray Crystallography : Resolve spatial arrangement of substituents; pyrimidine rings often exhibit planar geometry with bond lengths consistent with aromaticity (1.32–1.38 Å for C-N) .
Q. What are the common side reactions encountered during the synthesis, and how can they be mitigated?
- Methodological Answer :
- Over-Chlorination : Excess POCl₃ may lead to di-/tri-chlorinated byproducts. Mitigate by using controlled stoichiometry (1.1 eq. POCl₃) and short reaction times .
- Benzyl Group Migration : Occurs under acidic conditions. Use anhydrous solvents and avoid protic environments during benzylation .
- Hydrolysis of Chlorine : Moisture-sensitive intermediates require inert atmosphere (N₂/Ar) and molecular sieves .
Advanced Research Questions
Q. How does the benzyloxy group influence the electronic properties and reactivity of the pyrimidine ring in substitution reactions?
- Methodological Answer :
- Electronic Effects : The benzyloxy group donates electron density via resonance, activating the pyrimidine ring for electrophilic substitution at the 5-position. Chlorine at C4 withdraws electron density, creating a meta-directing effect .
- Reactivity Studies : Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces. Compare reaction rates of benzyloxy-substituted vs. methoxy analogs in SNAr reactions with amines .
Q. What strategies can resolve contradictions in reported biological activities of pyrimidine derivatives, such as varying inhibition efficiencies across studies?
- Methodological Answer :
- Standardized Assays : Use consistent enzyme sources (e.g., recombinant human kinases) and controls (e.g., staurosporine for kinase inhibition) to minimize variability .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing benzyloxy with allyloxy) and correlate substituent effects with IC₅₀ values .
- Meta-Analysis : Cross-reference data from multiple databases (e.g., PubChem BioAssay) to identify trends in activity against specific targets .
Q. How can computational chemistry methods predict the regioselectivity of nucleophilic aromatic substitution (NAS) in derivatives of this compound?
- Methodological Answer :
- Molecular Orbital Analysis : Use Hückel/MO theory to identify electron-deficient positions (C5 favored over C4 due to chlorine’s inductive effect) .
- Transition State Modeling : Apply QM/MM simulations (e.g., GAMESS) to compare activation energies for attack at C5 vs. C4. Solvent effects (PCM model) improve accuracy .
Q. What analytical approaches are recommended for quantifying trace impurities in samples used in kinetic studies?
- Methodological Answer :
- HPLC-MS : Use a C18 column (ACN/water mobile phase) paired with high-resolution MS to detect impurities (e.g., dechlorinated byproducts) at <0.1% levels .
- NMR Relaxation Editing : Apply T₁-filtered experiments to suppress signals from the main compound and enhance impurity detection .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for benzylation reactions of 4-chloro-6-methylpyrimidin-2-ol?
- Methodological Answer :
- Variable Factors :
Base Selection : NaH (90% yield) outperforms K₂CO₃ (70%) due to stronger deprotonation .
Solvent Polarity : DMF (polar aprotic) vs. THF (less polar) affects reaction rates; optimize via Design of Experiments (DoE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
